molecular formula C19H22 B14385004 1,1'-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene CAS No. 89676-14-2

1,1'-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene

Cat. No.: B14385004
CAS No.: 89676-14-2
M. Wt: 250.4 g/mol
InChI Key: IXDVMKSEYVEGAG-UHFFFAOYSA-N
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Description

1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central 2,4-dimethylpent-2-ene moiety flanked by two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene typically involves the alkylation of benzene with 2,4-dimethylpent-2-ene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation processes, but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to saturate the double bond.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, room temperature or elevated temperatures.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

    2,4-Dimethylpent-2-ene: Shares the central alkenyl structure but lacks the benzene rings.

    1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)diethylbenzene: Similar structure with ethyl groups instead of methyl groups.

Uniqueness: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89676-14-2

Molecular Formula

C19H22

Molecular Weight

250.4 g/mol

IUPAC Name

(2,4-dimethyl-1-phenylpent-3-enyl)benzene

InChI

InChI=1S/C19H22/c1-15(2)14-16(3)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16,19H,1-3H3

InChI Key

IXDVMKSEYVEGAG-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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